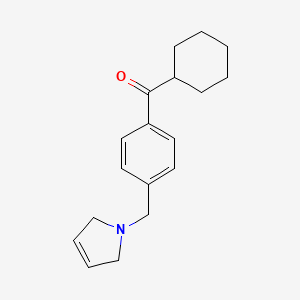

2,3-Dichloro-3'-thiomorpholinomethyl benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocycles has been described in the first paper, where a general and convenient synthesis method for benzo[1,2-b:4,5-b']dichalcogenophenes is developed. These compounds, including thiophene, selenophene, and tellurophene homologues, are synthesized and structurally characterized by single-crystal X-ray analysis . Although this does not directly pertain to the synthesis of 2,3-Dichloro-3'-thiomorpholinomethyl benzophenone, the methods used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structures of the synthesized benzo[1,2-b:4,5-b']dichalcogenophenes are reported to be completely planar and packed in a herringbone arrangement . This information is valuable as it provides an example of how related compounds might be structured, which could be extrapolated to the molecular structure analysis of 2,3-Dichloro-3'-thiomorpholinomethyl benzophenone.

Chemical Reactions Analysis

The second paper discusses the reactivity of a benzo[b]thiophene sulfoxide towards sulfur- and oxygen-containing nucleophiles. It describes a Michael-type nucleophilic addition reaction under both basic and acidic conditions, leading to functionalized benzo[b]thiophene derivatives . This could be relevant to understanding the chemical reactions that 2,3-Dichloro-3'-thiomorpholinomethyl benzophenone might undergo, especially if it shares similar reactive sites.

Physical and Chemical Properties Analysis

The physicochemical properties of the benzo[1,2-b:4,5-b']dichalcogenophenes were elucidated using cyclic voltammetry (CV) and UV-vis spectra . These techniques could also be applied to analyze the physical and chemical properties of 2,3-Dichloro-3'-thiomorpholinomethyl benzophenone. Additionally, the third paper describes the DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines and isochromans under mild conditions . This reaction showcases the potential for mild condition reactions in the synthesis or modification of complex organic molecules, which might be relevant for the compound .

Applications De Recherche Scientifique

Photochemistry in Biological and Material Science

Benzophenone (BP) photophores, including derivatives like 2,3-Dichloro-3'-thiomorpholinomethyl benzophenone, play a significant role in various scientific fields. They exhibit unique photochemical properties, like the formation of a biradicaloid triplet state upon excitation, which is useful in biological chemistry, bioorganic chemistry, and material science. Their applications include binding site mapping, molecular target identification, proteome profiling, bioconjugation, and surface grafting. These BP derivatives offer practical benefits like low reactivity toward water and stability in ambient light, making them valuable tools in both academic and industrial research (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Synthesis and Antitumor Activity

Specifically, the synthesis of novel benzophenone derivatives, including those with morpholino and thiomorpholino groups, has shown potential in antitumor activity. These compounds have been found to exhibit potent cytotoxic activity against certain cancer cell lines, and some have demonstrated significant antitumor activity in animal models. This research opens up possibilities for the use of such derivatives in cancer treatment (Kumazawa, Hirotani, Burford, Kawagoe, Miwa, Mitsui, & Ejima, 1997).

Environmental Impact and Water Treatment

The widespread use of benzophenone derivatives in personal care products and other applications has led to their release into the environment, raising concerns about their impact on aquatic ecosystems. Studies on their environmental occurrences, toxicities, and potential risks are crucial for understanding and mitigating their effects on ecosystems. For example, the degradation of benzophenone-3 (a related compound) during water treatment processes like chlorination and UV/chlorination has been investigated to understand its removal efficiency and the formation of potentially toxic byproducts (Kim & Choi, 2014).

Safety And Hazards

Propriétés

IUPAC Name |

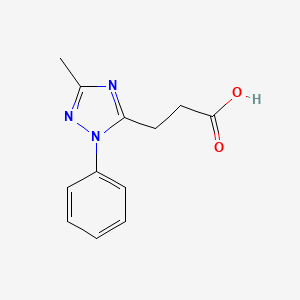

(2,3-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NOS/c19-16-6-2-5-15(17(16)20)18(22)14-4-1-3-13(11-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQLCRZQGFTZQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643388 |

Source

|

| Record name | (2,3-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-3'-thiomorpholinomethyl benzophenone | |

CAS RN |

898787-78-5 |

Source

|

| Record name | (2,3-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1359568.png)

![4-({[5-(3-Methoxybenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1359578.png)

![Methyl 4-{[5-(anilinocarbonyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate](/img/structure/B1359580.png)

![Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1359582.png)

![2-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B1359585.png)